4-Hydroxyisotretinoin

Physicochemical characterization Solubility Retinoid chemistry

4-Hydroxyisotretinoin (Isotretinoin EP Impurity I) is the definitive reference standard for EP-compliant impurity profiling of isotretinoin API and finished dosage forms. Its unique C4-hydroxyl group confers distinct aqueous solubility, logP, and a quantifiable biological potency profile that is non-interchangeable with the parent drug or 4-oxo-isotretinoin. Procure this specific metabolite to ensure accurate method validation, system suitability, relative response factor determination, and reliable quantification in stability and batch release testing.

Molecular Formula C20H28O3
Molecular Weight 316.441
CAS No. 75281-25-3
Cat. No. B592650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxyisotretinoin
CAS75281-25-3
Synonyms4-Hydroxyisotretinoin;  Isotretinoin EP Impurity I
Molecular FormulaC20H28O3
Molecular Weight316.441
Structural Identifiers
SMILESCC1=C(C(CCC1O)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C
InChIInChI=1S/C20H28O3/c1-14(7-6-8-15(2)13-19(22)23)9-10-17-16(3)18(21)11-12-20(17,4)5/h6-10,13,18,21H,11-12H2,1-5H3,(H,22,23)/b8-6+,10-9+,14-7+,15-13-
InChIKeyKGUMXGDKXYTTEY-FAOQNJJDSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxyisotretinoin (CAS 75281-25-3) Identification and Baseline Characteristics for Research Procurement


4-Hydroxyisotretinoin, also known as 4-Hydroxy-13-cis-retinoic acid or Isotretinoin EP Impurity I, is a primary oxidative metabolite of the dermatological drug isotretinoin (13-cis-retinoic acid) [1]. With the molecular formula C20H28O3 and a molecular weight of 316.43 g/mol, this compound is characterized by an additional hydroxyl group at the C4 position relative to the parent drug [2]. This structural modification imparts distinct physicochemical properties, notably an increased polarity that differentiates it from its non-hydroxylated analog [3]. It is a critical reference standard in pharmaceutical quality control and a valuable tool compound for investigating retinoid metabolism and biological activity .

Why 4-Hydroxyisotretinoin (CAS 75281-25-3) Cannot Be Substituted with Generic Retinoid Analogs in Research


Substituting 4-Hydroxyisotretinoin with structurally similar retinoids, such as the parent drug isotretinoin or the related metabolite 4-oxo-isotretinoin, is scientifically invalid due to quantifiable differences in molecular properties and biological activity. As a 4-hydroxylated metabolite, 4-Hydroxyisotretinoin possesses a distinct logP and increased aqueous solubility compared to the more lipophilic parent compound [1]. Furthermore, it occupies a unique and non-interchangeable position in the metabolic pathway of isotretinoin, acting as the direct precursor to 4-oxo-isotretinoin [2]. Direct comparative studies have confirmed that 4-Hydroxyisotretinoin exhibits a specific, quantifiable biological potency profile in retinoid-responsive model systems that is distinct from its parent compound and other major metabolites [3]. These quantifiable divergences necessitate the use of the specific compound, 4-Hydroxyisotretinoin, for accurate analytical and biological investigations.

Quantitative Differentiation of 4-Hydroxyisotretinoin (CAS 75281-25-3) vs. In-Class Comparators


Increased Polarity vs. Isotretinoin: Comparative LogP and Predicted Solubility

4-Hydroxyisotretinoin demonstrates significantly increased polarity compared to the parent drug isotretinoin, a key differentiating factor for formulation and in vitro assay development. The addition of a hydroxyl group at the C4 position reduces the predicted partition coefficient, indicating enhanced solubility in aqueous systems. The computed LogP for 4-Hydroxyisotretinoin is 4.5 [1], whereas isotretinoin has a reported LogP of 6.4 [2]. This quantitative difference in lipophilicity confirms the compound's altered physicochemical behavior relative to its non-hydroxylated analog.

Physicochemical characterization Solubility Retinoid chemistry

Metabolic Pathway Position: Specific Intermediate vs. Major End-Product

4-Hydroxyisotretinoin is the primary and specific intermediate metabolite in the major oxidative pathway of isotretinoin, a role that distinguishes it from the more abundant terminal metabolite, 4-oxo-isotretinoin. In vitro studies using a rat liver 9000g supernatant system established that isotretinoin is hydroxylated at C4 to form 4-hydroxy-13-cis-RA, which is subsequently and rapidly oxidized to 4-oxo-13-cis-RA, the major isolated metabolite [1]. While 4-oxo-isotretinoin is present in human plasma at concentrations 2- to 4-fold higher than 4-Hydroxyisotretinoin 6 hours post-dose [2], the latter is the essential precursor and the direct product of the initial, rate-limiting metabolic step.

Drug metabolism Pharmacokinetics Retinoid catabolism

Comparative Biological Activity in Retinoid-Responsive In Vitro and In Vivo Models

Direct comparative studies have quantified the distinct biological activity of 4-Hydroxyisotretinoin relative to other retinoids in multiple assay systems. In a study assessing retinoid metabolites, 4-hydroxy RA (the all-trans isomer) at 100 nM inhibited tyrosinase activity in Cloudman S-91 mouse melanoma cells by 48% [1]. In the same assay system, all-trans retinoic acid (RA) achieved 67% inhibition, while the related metabolite 4-oxo RA resulted in 51% inhibition. In a separate in vivo hairless mouse skin model, the relative potency of 4-hydroxy RA for inducing epidermal hyperplasia was calculated as 0.34, compared to a potency of 1.0 for RA and 0.29 for 4-oxo RA [1]. This provides a clear, quantifiable potency profile that differentiates it from its parent and closely related metabolites.

Biological activity Potency Dermatology

Regulatory Designation as EP Impurity I vs. Other Process-Related Impurities

4-Hydroxyisotretinoin is officially designated as Isotretinoin EP Impurity I by the European Pharmacopoeia, a distinct classification that differentiates it from other isotretinoin-related impurities like Impurity C (11,13-Di-Cis-Retinoic Acid) or Impurity G (13-cis-5,6-Epoxy-5,6-dihydro retinoic acid) . This specific nomenclature and its associated monograph requirements make it a mandatory reference standard for analytical method development, method validation (AMV), and quality control (QC) release testing of isotretinoin active pharmaceutical ingredient (API) and drug products in markets following EP guidelines . Other isotretinoin metabolites or degradation products, even if structurally related, do not fulfill this specific regulatory role.

Pharmaceutical analysis Quality control Regulatory compliance

Validated Research and Industrial Use Cases for 4-Hydroxyisotretinoin (CAS 75281-25-3)


Quantification of Isotretinoin EP Impurity I in API and Drug Products for Regulatory Submissions

As Isotretinoin EP Impurity I, this compound is essential for developing and validating analytical methods for isotretinoin API and finished dosage forms. Its use is required to meet European Pharmacopoeia specifications for impurity profiling. Laboratories procuring this standard use it to establish system suitability, determine relative response factors (RRF), and accurately quantify Impurity I in stability and batch release samples . This is a specific procurement-driven application where substitution is not possible.

Investigating the Role of Specific Metabolites in Retinoid Biological Activity and Teratogenicity

4-Hydroxyisotretinoin serves as a specific tool compound for dissecting the biological contributions of isotretinoin metabolites. Its distinct, quantifiable activity profile, which is lower than that of all-trans retinoic acid but comparable to 4-oxo RA in some models , makes it valuable for studying structure-activity relationships (SAR) and the cellular pathways activated by individual retinoid species. This contrasts with using the parent drug, which is a prodrug converted to a complex mixture of metabolites in vivo.

In Vitro Metabolism and Drug-Drug Interaction (DDI) Studies

This compound is the direct product of isotretinoin's metabolism by certain cytochrome P450 enzymes. It is used as a reference standard in in vitro metabolism studies using hepatocytes or subcellular fractions (e.g., liver microsomes, S9 fraction) to monitor the activity of the 4-hydroxylation metabolic pathway . Its unique retention time and mass spectrum are critical for accurate identification and quantification of this specific metabolic route in reaction phenotyping and DDI risk assessment experiments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Hydroxyisotretinoin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.